- Palladium supported on modified magnetic nanoparticles: a phosphine-free and heterogeneous catalyst for Suzuki and Stille reactions, Applied Organometallic Chemistry, 2016, 30(3), 140-147
Cas no 93989-32-3 (Naphthalene,2-bromo-1-phenyl-)
Naphthalene,2-bromo-1-phenyl- structure
Product Name:Naphthalene,2-bromo-1-phenyl-
Numero CAS:93989-32-3
MF:C16H11Br
MW:283.162543535233
MDL:MFCD00094972
CID:797570
PubChem ID:4983341
Update Time:2025-06-09
Naphthalene,2-bromo-1-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Bromo-1-phenylnaphthalene
- 2-BROMO-1-PHENYL-NAPHTHALENE
- Naphthalene,2-bromo-1-phenyl-
- 1-phenyl-2-bromonaphthalene
- 2-Brom-1-phenyl-naphthalin
- 2-Bromo-1-phenylnaphthalene (ACI)
- AKOS015966164
- AS-81968
- KUC100627N
- CS-0200247
- DTXSID60407233
- E82379
- SCHEMBL18320175
- Naphthalene, 2-bromo-1-phenyl-
- 93989-32-3
- DB-083897
-
- MDL: MFCD00094972
- Inchi: 1S/C16H11Br/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H
- Chiave InChI: HCUNFELJFKOTPV-UHFFFAOYSA-N
- Sorrisi: BrC1C(C2C=CC=CC=2)=C2C(C=CC=C2)=CC=1
Proprietà calcolate
- Massa esatta: 282.00400
- Massa monoisotopica: 282.00441g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 244
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.5
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- PSA: 0.00000
- LogP: 5.26930
Naphthalene,2-bromo-1-phenyl- Dati doganali
- CODICE SA:2903999090
- Dati doganali:
Codice doganale cinese:
2903999090Panoramica:
2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%
Naphthalene,2-bromo-1-phenyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D104876-100g |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 95% | 100g |
$2280 | 2024-06-05 | |
| eNovation Chemicals LLC | D104876-200g |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 95% | 200g |
$3180 | 2024-06-05 | |
| eNovation Chemicals LLC | D104876-200g |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 95% | 200g |
$3180 | 2025-03-03 | |
| eNovation Chemicals LLC | D104876-100g |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 95% | 100g |
$2280 | 2025-03-03 | |
| Aaron | AR006APV-100mg |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 98% | 100mg |
$22.00 | 2025-02-11 | |
| Aaron | AR006APV-250mg |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 98% | 250mg |
$22.00 | 2025-02-11 | |
| Aaron | AR006APV-1g |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 98% | 1g |
$58.00 | 2025-02-11 | |
| Aaron | AR006APV-5g |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 98% | 5g |
$175.00 | 2025-02-11 | |
| Aaron | AR006APV-10g |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 98% | 10g |
$349.00 | 2025-02-11 | |
| 1PlusChem | 1P006AHJ-1g |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 97% | 1g |
$66.00 | 2024-04-19 |
Naphthalene,2-bromo-1-phenyl- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: Polyethylene glycol ; 1440 min, 80 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Bromine Solvents: Acetonitrile ; 5 min, rt
Riferimento
- Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes, Journal of Organic Chemistry, 2006, 71(1), 236-243
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; rt → 80 °C; 8 h, 80 °C
Riferimento
- Preparation of spiro[adamantanebenzo[b]fluorene]ylcarbazoles, an organic electroluminescence device and an electronic device, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 80 °C
Riferimento
- Highly efficient organic electroluminescent device with hole transport region including monoamine compound, Korea, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Water ; 12 h, rt → 100 °C
Riferimento
- Preparation of adamantane-aryl amine based organic compounds and its application in organic electronic device, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ; 4 - 8 h, rt
Riferimento
- Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of Naphthalenes, ChemistrySelect, 2022, 7(9),
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Carbon tetrachloride
Riferimento
- Seven-membered heterocycles. 9. Synthesis and properties of some 5-alkyl and 5-aryl derivatives of 1-benzothiepin, Journal of Organic Chemistry, 1978, 43(17), 3379-84
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Tosyl chloride Catalysts: Methyl triflate Solvents: 1,2-Dichloroethane ; rt → 110 °C; 24 h, 110 °C
Riferimento
- Preparation of polysubstituted naphthalene derivatives, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Tosyl chloride Catalysts: Methyl triflate Solvents: 1,2-Dichloroethane ; 24 h, 110 °C
Riferimento
- MeOTf-catalyzed formal [4 + 2] annulations of styrene oxides with alkynes leading to polysubstituted naphthalenes through sequential electrophilic cyclization/ring expansion, Chinese Chemical Letters, 2022, 33(6), 3021-3025
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 80 °C
Riferimento
- N-(4-(8-(phenyl)naphthalen-2-yl)phenyl)-n,n'-di(phenyl)-amine derivatives and related compounds for use in organic electroluminescence devices, European Patent Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 4 - 7 h, rt
Riferimento
- Triflic acid catalysed regioselective synthesis of substituted naphthalenes by benzannulation of carbonyls with alkynes, Tetrahedron, 2021, 90,
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: Gold trichloride , Silver hexafluoroantimonate Solvents: Dichloromethane ; 4 h, reflux
Riferimento
- Gold-catalyzed electrophilic addition to arylalkynes. A facile method for the regioselective synthesis of substituted naphthalenes, Organic Letters, 2009, 11(14), 3116-3119
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 120 °C
Riferimento
- Preparation of heterocyclic-group containing diphenylanthracene compound, organic luminescent material and organic electroluminescent device, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water
Riferimento
- Organic electric element comprising compound for organic electric element and electronic device using same, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls, Organic Letters, 2000, 2(23), 3675-3677
Naphthalene,2-bromo-1-phenyl- Raw materials
- Phenylboronic acid
- Benzeneethanol, a-(phenylethynyl)-
- 1,2-dibromonaphthalene
- 2-phenylacetaldehyde
- 1-Benzothiepin, 4-bromo-5-phenyl-
- (Bromoethynyl)benzene
- Phenylboronic Acid Pinacol Ester
- 2-Bromo-1-iodonaphthalene
Naphthalene,2-bromo-1-phenyl- Preparation Products
Naphthalene,2-bromo-1-phenyl- Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:93989-32-3)Naphthalene,2-bromo-1-phenyl-
Numero d'ordine:A945148
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:51
Prezzo ($):296.0
Email:sales@amadischem.com
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
(CAS:93989-32-3)2-bromo-1-phenylnaphthalene
Numero d'ordine:CJC074
Stato delle scorte:in Stock
Quantità:1kg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 4 August 2025 09:50
Prezzo ($):price inquiry
Email:2589440029@qq.com
Naphthalene,2-bromo-1-phenyl- Letteratura correlata
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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